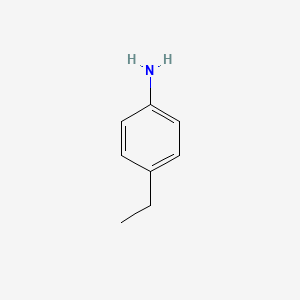

4-Ethylaniline

概要

説明

4-Ethylaniline, also known as 4-Ethylbenzenamine, is an organic compound with the molecular formula C8H11N. It is a derivative of aniline where an ethyl group is substituted at the para position of the benzene ring. This compound is a colorless to pale yellow liquid with a characteristic amine odor. It is used as an intermediate in the synthesis of various chemicals, dyes, and pharmaceuticals .

準備方法

Synthetic Routes and Reaction Conditions: 4-Ethylaniline can be synthesized through several methods:

Reduction of Nitro Compounds: One common method involves the reduction of 4-nitroethylbenzene using hydrogen gas in the presence of a metal catalyst such as palladium on carbon. The reaction is typically carried out under mild conditions, yielding this compound.

Amination of Halogenated Compounds: Another method involves the nucleophilic substitution of 4-chloroethylbenzene with ammonia or an amine under elevated temperatures and pressures.

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 4-nitroethylbenzene. This process is efficient and scalable, making it suitable for large-scale production. The reaction conditions typically involve the use of a palladium or platinum catalyst at elevated temperatures and pressures .

化学反応の分析

4-Ethylaniline undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form 4-ethylbenzoquinone using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form 4-ethylcyclohexylamine using hydrogen gas in the presence of a metal catalyst.

Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur at the ortho and para positions relative to the amino group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium or platinum catalysts.

Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation reactions.

Major Products Formed:

Oxidation: 4-Ethylbenzoquinone.

Reduction: 4-Ethylcyclohexylamine.

Substitution: 4-Ethyl-2-nitroaniline, 4-Ethyl-2-sulfonylaniline, and 4-Ethyl-2-halogenaniline.

科学的研究の応用

Dye Manufacturing

One of the primary applications of 4-ethylaniline is in the synthesis of azo dyes. Azo dyes are widely used in textiles and food coloring due to their vibrant colors and stability. The compound serves as an intermediate in producing these dyes, enhancing their colorfastness and overall quality.

Pharmaceutical Development

This compound plays a crucial role in pharmaceutical synthesis. It is utilized in developing drugs targeting specific diseases, thereby improving therapeutic efficacy. Its derivatives are often explored for their potential as active pharmaceutical ingredients (APIs) due to their biological activity.

Polymer Chemistry

In polymer chemistry, this compound is employed as a building block for specialty polymers. These polymers exhibit enhanced material properties such as increased strength and thermal stability, making them suitable for various industrial applications, including coatings and adhesives.

Organic Synthesis

In academic and industrial laboratories, this compound is frequently used to develop new synthetic pathways. Researchers explore innovative reactions involving this compound to create novel materials with desirable properties.

Environmental Studies

The compound has been studied for its role in pollutant degradation, contributing to environmental research aimed at understanding and mitigating chemical waste impacts. Its reactivity makes it a candidate for investigating degradation pathways of harmful substances.

Vibrational Dynamics Study

A study on the excited state vibrational dynamics of this compound clusters revealed insights into the molecule's behavior under various conditions. The research highlighted the importance of low-frequency vibrational modes in determining cluster dissociation rates and product state distributions, demonstrating the compound's relevance in physical chemistry research .

| Study Aspect | Findings |

|---|---|

| Clusters Studied | This compound (Ar) clusters |

| Key Mechanism | Statistical distribution of energy among modes |

| Binding Energy Comparison | Higher for this compound compared to aniline |

Crystal Structure Analysis

The crystal structure analysis of this compound complexes showed that it can coordinate with metal ions effectively, as demonstrated in a study where it formed complexes with zinc chloride . This property is significant for applications in coordination chemistry.

| Property | Value |

|---|---|

| Coordination Geometry | Distorted tetrahedral |

| Bond Length Zn—Cl | 2.2409 Å |

| Bond Angle Cl—Zn—Cl | 109.41° |

作用機序

The mechanism of action of 4-Ethylaniline involves its interaction with various molecular targets and pathways:

Enzyme Inhibition: this compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Receptor Binding: The compound may interact with specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

Metabolic Pathways: this compound can undergo metabolic transformations in the body, leading to the formation of active metabolites that exert biological effects.

類似化合物との比較

4-Ethylaniline can be compared with other similar compounds, such as:

2-Ethylaniline: Similar in structure but with the ethyl group at the ortho position, leading to different reactivity and properties.

3-Ethylaniline: The ethyl group is at the meta position, affecting its chemical behavior and applications.

4-Methylaniline: The methyl group at the para position results in different physical and chemical properties compared to this compound.

Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and applications. The para-substitution of the ethyl group provides distinct electronic and steric effects, making it valuable in various chemical syntheses and industrial applications .

生物活性

4-Ethylaniline, also known as para-ethylaniline or 4-aminoethylbenzene, is an organic compound classified within the aniline family. Its chemical formula is , and it has a molecular weight of approximately 121.18 g/mol. This compound exhibits notable biological activity, particularly in toxicological contexts, making it a significant subject of study in both industrial and environmental health research.

This compound is characterized by:

- Appearance : Colorless to light yellow liquid with an aromatic odor.

- Solubility : Soluble in organic solvents but less soluble in water.

- Reactivity : The ethyl group attached to the nitrogen atom influences its reactivity, allowing it to participate in various chemical reactions, including electrophilic substitutions and nucleophilic attacks.

Toxicological Profile

The biological activity of this compound is primarily associated with its toxicity. It has been classified as harmful if swallowed and toxic upon skin contact. Key toxicological findings include:

- Skin and Eye Irritation : Exposure can cause serious skin irritation and eye damage .

- Mutagenicity : Studies have indicated potential mutagenic properties, raising concerns about its effects on genetic material.

- Acute Toxicity : Classified as an acute health hazard, this compound poses risks in industrial settings where exposure may occur .

Case Studies and Experimental Data

Research has explored the interactions of this compound with biological systems. For instance, studies have investigated its effects on various cell lines, revealing insights into its cytotoxicity and potential mutagenic effects. Below are some summarized findings:

The mechanisms underlying the biological activity of this compound involve:

- Interaction with Biological Macromolecules : The compound can form adducts with DNA and proteins, potentially leading to cellular dysfunction and mutagenesis.

- Electrophilic Nature : Its ability to act as an electrophile allows it to participate in reactions that may alter cellular components, contributing to its toxicity.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with other related compounds:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Aniline | No substituents; serves as a fundamental building block. | |

| 4-Methylaniline | Methyl group instead of ethyl; used in dye synthesis. | |

| N-Ethylaniline | Ethyl group attached to nitrogen; different reactivity profile. | |

| 2-Ethylaniline | Ethyl group at the ortho position; different steric effects. |

The positioning of the ethyl group in this compound enhances its reactivity compared to other substituted anilines, making it particularly valuable in synthetic organic chemistry and industrial applications.

特性

IUPAC Name |

4-ethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-2-7-3-5-8(9)6-4-7/h3-6H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRXZRAXKKNUKRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022066 | |

| Record name | 4-Ethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

589-16-2 | |

| Record name | 4-Ethylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=589-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-ETHYLANILINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62015 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Ethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.762 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ETHYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MHX72W1ZQV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and spectroscopic data for 4-Ethylaniline?

A1: this compound has the molecular formula C8H11N and a molecular weight of 121.18 g/mol. Spectroscopically, it exhibits characteristic peaks in IR, NMR, and mass spectrometry. For example, the N-H stretching vibrations are observed around 3300-3500 cm-1 in the IR spectrum.

Q2: What is known about the crystal structure of this compound-containing compounds?

A2: Research has explored the crystal structures of various compounds incorporating this compound. One example is Dichloridobis(this compound-κN)zinc, where the zinc cation coordinates with two chloride anions and two nitrogen atoms from two this compound ligands. This forms a distorted tetrahedral structure. The crystal also exhibits N—H⋯Cl hydrogen bonds, linking molecules into sheets. Another example is N,N-Bis(diphenylthiophosphinoyl)-4-ethylaniline, which crystallizes with two slightly different molecules in the asymmetric unit.

Q3: What are some applications of this compound in chemical synthesis?

A3: this compound serves as a building block for various compounds. For instance, it's used in the multi-step synthesis of 2(2‐hydroxy‐5‐methylphenyl)‐5‐vinyl‐2H‐benzotriazole, a monomer for producing functional polymers. It's also utilized in synthesizing perylene imine ligands for metal complexes, which have applications in materials science and catalysis. ,

Q4: How does this compound behave as a reactant in organic reactions?

A4: Studies show this compound participates in various reactions, including:

- Nitration: this compound undergoes nitration reactions, but its reactivity is influenced by reaction conditions. For instance, in the presence of nitrous acid, ipso-attack becomes dominant, leading to the formation of ipso-Wheland intermediates with the nitro group at the 4-position.

- N-acetylation: Enzymes like Arylamine N-acetyltransferases (NATs) can catalyze the N-acetylation of this compound. This process is influenced by the specific NAT enzyme involved (NAT1 vs. NAT2) and plays a role in xenobiotic metabolism.

- Schiff base formation: this compound readily forms Schiff bases with aldehydes like glycolaldehyde. This reversible reaction makes it a promising extractant for recovering glycolaldehyde from biomass.

Q5: Can this compound act as a ligand in metal complexes?

A5: Yes, this compound can act as a ligand in metal complexes. Studies have investigated its coordination with zinc to form Dichloridobis(this compound-κN)zinc. Researchers have also synthesized platinum(II) and platinum(IV) complexes incorporating a cyclometalated this compound derivative, demonstrating its ability to form metal-carbon bonds.

Q6: What is the role of this compound in Liquid Crystal studies?

A6: this compound is a common component in liquid crystal research. For example, 4-n-octyloxybenzylidene-4′-ethylaniline (commonly referred to as 8O.2) is a well-studied liquid crystal compound. It exhibits various phases, including a smectic-B phase at lower temperatures. Research has used Mössbauer spectroscopy to investigate the behavior of guest molecules, like 1,1'-diacetylferrocene, within the 8O.2 liquid crystal matrix. Similarly, 4-Butyloxybenzal-4′-Ethylaniline displays a unique smectic H phase, characterized by a three-dimensional monoclinic lattice structure.

Q7: Is this compound found in the environment, and what are the implications?

A7: this compound is a significant component of tobacco smoke, particularly in the sidestream smoke. This exposes both active and passive smokers to this potentially harmful compound. Research has quantified the levels of this compound and other aromatic amines in various cigarette brands to assess human exposure. , It is also found in atmospheric organic nitrogen deposition, particularly near industrial and agricultural areas, raising concerns for water contamination and public health risks.

Q8: How is this compound typically analyzed and quantified?

A8: Gas chromatography coupled with mass spectrometry (GC-MS) is a commonly employed technique for analyzing and quantifying this compound.

- Tobacco Smoke Analysis: For analyzing this compound in cigarette smoke, researchers use a smoking machine to trap the amines in an acidic solution. After extraction and concentration, the samples are derivatized and analyzed by GC-MS. ,

- Diesel Fuel Analysis: Comprehensive two-dimensional gas chromatography coupled with quadrupole mass spectrometry (GCxGC-qMS) is used to identify and quantify this compound in diesel fuel, eliminating the need for laborious separation steps.

Q9: What are the implications of this compound's presence in hair dyes?

A9: Studies indicate that hairdressers and individuals using hair dyes, particularly light-colored permanent dyes, are exposed to this compound and its isomer, o-toluidine. The exposure levels correlate with the frequency of hair dye use, raising concerns about potential health risks.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。